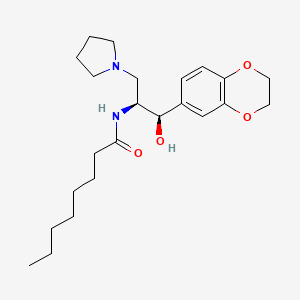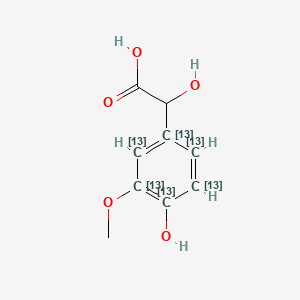![molecular formula C15H15ClN6O2 B13445791 1-[3-Chloro-4-[4-methyl-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl]-1,2,4-triazole](/img/structure/B13445791.png)
1-[3-Chloro-4-[4-methyl-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl]-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-Chloro-4-[4-methyl-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl]-1,2,4-triazole is a complex organic compound that features a triazole ring, a dioxolane ring, and a chlorinated phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Chloro-4-[4-methyl-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl]-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. Common synthetic routes include:
Debus-Radziszewski synthesis: This method involves the cyclization of amido-nitriles under mild conditions to form the triazole ring.
Wallach synthesis: This method involves the dehydrogenation of imidazolines to form the triazole ring.
Marckwald synthesis: This method involves the reaction of alpha halo-ketones with amino nitriles to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using catalysts to increase yield and reduce reaction times, as well as employing continuous flow reactors to ensure consistent product quality.
化学反应分析
Types of Reactions
1-[3-Chloro-4-[4-methyl-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl]-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The compound can be reduced to remove certain functional groups or to alter its oxidation state.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorinated phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may yield various substituted triazole derivatives.
科学研究应用
1-[3-Chloro-4-[4-methyl-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl]-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
作用机制
The mechanism of action of 1-[3-Chloro-4-[4-methyl-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl]-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial activity by inhibiting the synthesis of essential cellular components .
相似化合物的比较
Similar Compounds
Clemizole: An antihistaminic agent with a similar triazole structure.
Etonitazene: An analgesic with a triazole ring.
Omeprazole: An antiulcer agent with a triazole ring.
Uniqueness
1-[3-Chloro-4-[4-methyl-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl]-1,2,4-triazole is unique due to its combination of a triazole ring, a dioxolane ring, and a chlorinated phenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
属性
分子式 |
C15H15ClN6O2 |
|---|---|
分子量 |
346.77 g/mol |
IUPAC 名称 |
1-[3-chloro-4-[4-methyl-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl]-1,2,4-triazole |
InChI |
InChI=1S/C15H15ClN6O2/c1-11-5-23-15(24-11,6-21-9-17-7-19-21)13-3-2-12(4-14(13)16)22-10-18-8-20-22/h2-4,7-11H,5-6H2,1H3 |
InChI 键 |
PBTYGXXEZAXIBY-UHFFFAOYSA-N |
规范 SMILES |
CC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)N4C=NC=N4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


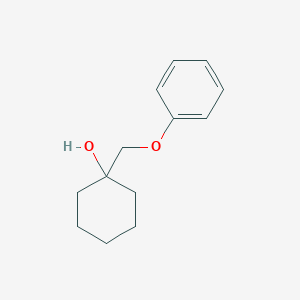
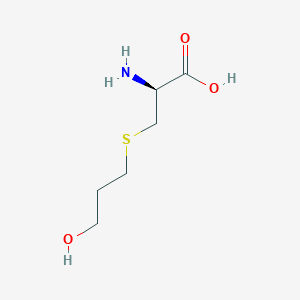

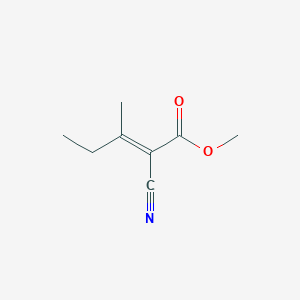
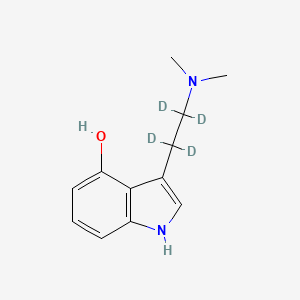
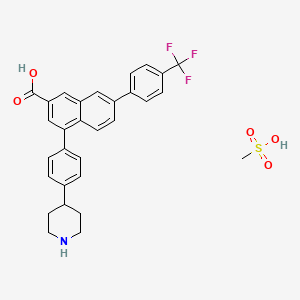
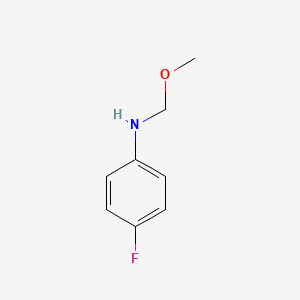
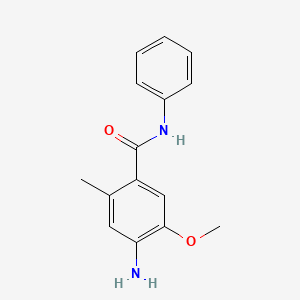
![(NE)-N-(furo[3,2-b]pyridin-2-ylmethylidene)hydroxylamine](/img/structure/B13445759.png)
![8-(1,1-Dimethylethyl)-N,N-diethyl-1,4-dioxaspiro[4.5]decane-2-methanamine](/img/structure/B13445767.png)
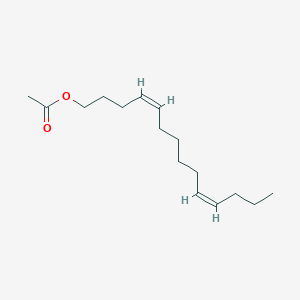
![[(1E)-1-[(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]-2-oxoethyl] acetate](/img/structure/B13445800.png)
